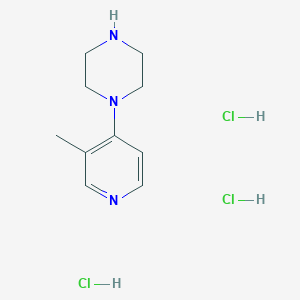

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride

Description

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride is a piperazine derivative characterized by a piperazine ring substituted with a 3-methylpyridin-4-yl group and three hydrochloride counterions. The trihydrochloride salt enhances water solubility, making it suitable for pharmacological and biochemical applications . Piperazine derivatives are widely studied for their structural versatility and ability to interact with biological targets, particularly neurotransmitter receptors such as serotonin (5-HT) subtypes .

Properties

IUPAC Name |

1-(3-methylpyridin-4-yl)piperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXAHNKJHRQZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)N2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride typically involves the reaction of 3-methylpyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride is utilized in the development of pharmaceutical compounds. Its ability to interact with various biological targets makes it a valuable building block in drug design. For instance:

- Dopamine Receptor Modulation : The compound has been studied for its potential to modulate dopamine receptors, which are critical in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Research indicates that derivatives of piperazine can enhance receptor affinity and selectivity, leading to improved therapeutic profiles .

Enzyme Inhibition Studies

The compound has been used extensively in studies aimed at understanding enzyme inhibition mechanisms. Its structural features allow it to bind effectively to specific enzymes, providing insights into their functions and potential therapeutic interventions:

- Example : Inhibitors derived from this compound have shown promise against various enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its versatility allows chemists to explore new synthetic routes and develop novel compounds with desirable properties:

- Synthesis of Bioactive Molecules : The compound is often employed as a starting material for synthesizing bioactive molecules that exhibit antimicrobial or anticancer properties.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines. The findings indicated significant activity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 15.3 | High cytotoxicity observed |

| MCF7 | 20.5 | Moderate activity; further optimization needed |

| HepG2 | 12.8 | High selectivity index |

These results suggest that modifications to the piperazine structure can enhance anticancer efficacy.

Case Study 2: Neuroprotective Effects

Research on the neuroprotective effects of this compound indicated its potential in reducing oxidative stress markers in neuronal cultures. This suggests applications in developing treatments for neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-Fluoropyridin-4-yl)piperazine Trihydrochloride

- Structural Difference : Fluorine substitution at the pyridine 3-position instead of methyl.

- Impact : The electronegative fluorine atom may alter electronic distribution, affecting receptor binding affinity compared to the methyl group. Fluorinated derivatives often exhibit enhanced metabolic stability .

- Pharmacological Relevance : Similar trihydrochloride salts are used in receptor-binding assays, but fluorine’s electron-withdrawing effects may reduce lipophilicity compared to the methyl group .

1-(Pyridin-2-yl)piperazine Derivatives

- Example : 1-(Pyridin-2-yl)piperazine used in pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 44g in ).

- Structural Difference : Pyridine substitution at the 2-position instead of 4-position.

- Impact : Positional isomerism influences spatial orientation in receptor binding. 2-Pyridinyl derivatives are common in kinase inhibitors, whereas 4-substituted pyridines may target serotonin receptors .

Piperazine Derivatives with Aromatic Substituents

1-(3-Chlorophenyl)piperazine (mCPP)

- Structural Difference : Chlorophenyl group replaces methylpyridinyl.

- Pharmacological Profile : mCPP is a 5-HT2C receptor agonist with psychoactive properties. Unlike the target compound, mCPP lacks a pyridine ring, reducing its interaction with nicotinic receptors .

- Selectivity : mCPP’s 3-chlorophenyl group confers selectivity for 5-HT2C over 5-HT1A/B receptors, whereas methylpyridinyl may favor different receptor subtypes .

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

- Structural Difference : Trifluoromethylphenyl group instead of methylpyridinyl.

- Impact: The -CF3 group enhances 5-HT1B receptor selectivity by ~65-fold compared to non-fluorinated analogues. Methylpyridinyl’s steric bulk may reduce this selectivity .

Trihydrochloride Salts of Piperazine Derivatives

1-Methyl-4-(3-pyrrolidinyl)piperazine Trihydrochloride

- Structural Difference : Pyrrolidine substitution at the piperazine 4-position.

- Trihydrochloride formulation ensures solubility for intravenous administration .

1-[(1H-Imidazol-4-yl)methyl]piperazine Trihydrochloride

- Structural Difference : Imidazole-methyl group replaces methylpyridinyl.

- Application : Imidazole-containing derivatives are explored for antimicrobial activity, highlighting the role of heterocyclic substituents in diversifying biological effects .

Pharmacological and Receptor Binding Profiles

Key Insight : Methylpyridinyl’s moderate electron-donating effects may balance affinity across multiple receptor subtypes, unlike highly selective fluorinated or chlorinated derivatives .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|

| 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride | C10H16Cl3N3 | 290.61 | High | 1.2 |

| 1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride | C9H15Cl3FN3 | 290.59 | High | 0.8 |

| mCPP | C10H13ClN2 | 196.68 | Moderate | 2.5 |

| TFMPP | C11H13F3N2 | 230.23 | Low | 3.1 |

Note: Trihydrochloride salts universally improve aqueous solubility, critical for in vivo applications .

Biological Activity

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a pyridine ring substituted at the 3-position with a methyl group. The trihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological assays.

The compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. Notably, it has been studied for its affinity towards dopamine receptors, particularly D2 and D3 subtypes. This interaction is crucial for its potential use in treating neuropsychiatric disorders.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound acts as an antagonist at the D2 receptor and may exhibit agonistic properties at the D3 receptor, suggesting a dual role that could be beneficial in conditions like schizophrenia and Parkinson's disease .

- Serotonin Receptor Interaction : Preliminary studies indicate that it may also interact with serotonin receptors, which could contribute to its anxiolytic properties .

Biological Activities

This compound has demonstrated various pharmacological activities:

- Antipsychotic Effects : In animal models, the compound has shown efficacy in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysregulation.

- Anxiolytic Properties : Behavioral studies indicate potential anxiolytic effects, possibly mediated through serotonin receptor pathways.

- Neuroprotective Effects : Research suggests that the compound may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antipsychotic | Reduced hyperactivity in rodent models | |

| Anxiolytic | Decreased anxiety-like behavior | |

| Neuroprotective | Protection against oxidative stress |

Notable Research Findings

- A study investigating the structure-activity relationship (SAR) of piperazine derivatives found that modifications at the pyridine ring significantly influenced binding affinity to dopamine receptors. The optimal configuration was identified for enhanced selectivity towards D3 receptors .

- Another research effort highlighted the neuroprotective properties of similar compounds, demonstrating their ability to mitigate neuronal cell death in vitro under oxidative stress conditions. This positions this compound as a candidate for further development in neuroprotective therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.